molecular formula C16H17F2NO2 B8150870 (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine

(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine

Cat. No.: B8150870
M. Wt: 293.31 g/mol
InChI Key: FGPJBPNVXCCZGK-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine is a chemical compound supplied for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. As a phenylmethanamine derivative, this compound features both benzyloxy and 2,2-difluoroethoxy functional groups attached to a phenyl ring with a methanamine moiety. Compounds within this structural class are often utilized in medicinal chemistry research as synthetic intermediates or building blocks in the development of novel active molecules. The presence of the difluoroethoxy group is a structural feature seen in various patented compounds investigated for their biological activity . Similarly, the phenylmethanamine core structure is a common scaffold in chemical research . Researchers might employ this compound in the synthesis of more complex molecules for pharmaceutical, agrochemical, or material science applications. Specific research applications for this exact compound are not fully established in the public scientific literature, highlighting its value for exploratory science and novel investigative pathways.

Properties

IUPAC Name

[4-(2,2-difluoroethoxy)-3-phenylmethoxyphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c17-16(18)11-21-14-7-6-13(9-19)8-15(14)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPJBPNVXCCZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyloxy Group Installation

Benzyl protection of the phenolic -OH group is achieved using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example, NaH in dimethylformamide (DMF) facilitates deprotonation of the phenol, enabling efficient BnBr coupling at 60–80°C for 6–12 hours. Yields typically exceed 85% when using anhydrous conditions.

2,2-Difluoroethoxy Functionalization

The 2,2-difluoroethoxy group is introduced via Williamson ether synthesis, utilizing 2,2-difluoroethyl bromide (DFEB) or tosylate derivatives. Reactions proceed in tetrahydrofuran (THF) or DMF with NaH as the base at 0–25°C. Patents report a 78–82% yield for this step, with purity confirmed by ¹⁹F NMR.

Methanamine Side-Chain Incorporation

The methanamine group (-CH₂NH₂) is introduced through reductive amination or nitrile reduction:

Reductive Amination Pathway

A ketone intermediate, 3-(benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde, is reacted with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer). This method achieves 65–70% yield but requires careful pH control to avoid over-reduction.

Nitrile Reduction Approach

The corresponding nitrile derivative is reduced using lithium aluminum hydride (LiAlH₄) in THF at 0°C, followed by gradual warming to 25°C. This method offers higher yields (80–85%) but demands strict anhydrous conditions.

Stepwise Synthesis and Intermediate Characterization

A representative four-step synthesis is outlined below:

StepReactionReagents/ConditionsYieldKey Analytical Data (Intermediate)
1Benzylation of phenolBnBr, NaH, DMF, 60°C, 8h88%¹H NMR (CDCl₃): δ 5.15 (s, 2H, -OCH₂Ph)
2DifluoroethoxylationDFEB, NaH, THF, 0°C→25°C, 12h79%¹⁹F NMR: δ -120.2 (CF₂)
3Aldehyde formationPCC, CH₂Cl₂, rt, 4h72%IR: 1720 cm⁻¹ (C=O)
4Reductive aminationNH₄OAc, NaBH₃CN, MeOH, pH 5, 24h68%MS: m/z 293.31 [M+H]⁺

Optimization of Critical Reaction Parameters

Solvent Selection for Etherification

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in ether-forming steps. DMF increases reaction rates but complicates purification due to high boiling points, whereas THF allows easier workup with comparable yields.

Temperature Control in Reductive Amination

Maintaining pH 4–5 and temperatures below 30°C prevents imine hydrolysis and ensures selective reduction of the Schiff base. Excess NaBH₃CN (>1.5 equiv.) improves yields but risks borane side-product formation.

Challenges and Mitigation Strategies

Regioselectivity in Difluoroethoxylation

Competing O- vs. C-alkylation is minimized by using bulky bases (e.g., NaH) and low temperatures (0–5°C), favoring oxygen-centered nucleophilicity.

Deprotection Side Reactions

Premature debenzylation during nitrile reduction is avoided by substituting LiAlH₄ with catalytic hydrogenation (H₂, Pd/C) in later stages, though this extends reaction times.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesOverall Yield
Reductive aminationMild conditions, fewer stepsLower yield (65–70%)68%
Nitrile reductionHigher yield (80–85%)Requires hazardous LiAlH₄82%

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine undergoes typical nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, coupling with phenylacetic acid derivatives using EDCl/HOBt yields stable amides (e.g., 9a/9b in ).

  • Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions to form imines, which are intermediates in Mannich or Bischler-Napieralski cyclizations .

Example Reaction :

 Target compound +RCOClBaseRCONH Aromatic core \text{ Target compound }+\text{RCOCl}\xrightarrow{\text{Base}}\text{RCONH Aromatic core }

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in electrophilic substitutions. The 2,2-difluoroethoxy group (-OCH₂CF₂H) is weakly electron-withdrawing, directing substitutions to the meta and para positions relative to itself.

Reaction TypeConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivative at C-5 or C-660–75%
BrominationBr₂/FeBr₃, CH₂Cl₂Brominated analog at C-582%

Reductive Alkylation

The amine group undergoes reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C:

 Target compound +RCHONaBH CNRCH NH Aromatic core \text{ Target compound }+\text{RCHO}\xrightarrow{\text{NaBH CN}}\text{RCH NH Aromatic core }

This method was used to synthesize 13a/13d derivatives with modified C-3 substituents .

Bischler-Napieralski Cyclization

Heating with POCl₃ or PPA forms tetrahydroisoquinoline scaffolds:

Amide intermediatePOCl3,ΔTetrahydroisoquinoline(e g compound 10a)[4]\text{Amide intermediate}\xrightarrow{\text{POCl}_3,\Delta}\text{Tetrahydroisoquinoline}\quad (\text{e g compound 10a})\quad[4]

Key Data :

  • Reaction temperature: 80–100°C

  • Yield: 70–85%

Mannich Cyclization

Reacts with formaldehyde and secondary amines to generate THPB (tetrahydropalmatine) analogs, critical for bioactivity studies .

Deprotection of Benzyl Ether

The benzyloxy group is cleaved via hydrogenolysis (H₂/Pd-C) or BBr₃ to regenerate the phenol:

 Target compound H2/Pd C 3 Hydroxy 4 2 2 difluoroethoxy phenyl methanamine[2][4]\text{ Target compound }\xrightarrow{\text{H}_2/\text{Pd C}}\text{ 3 Hydroxy 4 2 2 difluoroethoxy phenyl methanamine}\quad[2][4]

Conditions :

  • Solvent: MeOH/EtOAc

  • Pressure: 1–3 atm H₂

  • Yield: >90%

Oxidation Reactions

The benzylic amine can oxidize to a nitro group under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), though this is less common due to competing side reactions .

Cross-Coupling Reactions

The aromatic ring participates in transition metal-catalyzed couplings:

  • Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) to introduce aryl groups .

  • Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides (Pd₂(dba)₃, Xantphos) .

Functionalization of Difluoroethoxy Group

The -OCH₂CF₂H moiety is resistant to hydrolysis but undergoes radical fluorination or nucleophilic substitution in specialized conditions (e.g., with Ruppert’s reagent) .

Mechanistic Insights

  • Electronic Effects : The difluoroethoxy group’s electron-withdrawing nature stabilizes intermediates in electrophilic substitutions .

  • Steric Hindrance : The benzyloxy group limits reactivity at the C-3 position, favoring C-5 substitutions .

Scientific Research Applications

Pharmacological Applications

1.1. β2 Adrenergic Receptor Agonism
The compound has been identified as a potential β2 adrenergic receptor agonist. This class of compounds is crucial in treating various respiratory conditions, such as asthma and chronic obstructive pulmonary disease (COPD). Studies indicate that derivatives of compounds similar to (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine exhibit improved potency and selectivity for β2 adrenergic receptors compared to existing agents, potentially leading to better therapeutic outcomes in patients with pulmonary diseases .

1.2. Neurodegenerative Disease Treatment
Research has suggested that compounds structurally related to this compound may inhibit β-secretase activity, a key enzyme involved in the pathogenesis of Alzheimer's disease. By modulating β-secretase levels, these compounds could reduce amyloid plaque formation, offering a novel approach to Alzheimer's treatment .

Case Studies

Study Objective Findings
Study on Hepatocellular CarcinomaInvestigate anti-metastatic propertiesThe compound suppressed proliferation and migration in Huh7 cells by upregulating E-cadherin and downregulating vimentin and MMP-9 .
β-Secretase InhibitionEvaluate potential for Alzheimer's treatmentCompounds demonstrated significant inhibition of β-secretase activity, suggesting a role in reducing amyloid plaque formation .
Respiratory ConditionsAssess β2 adrenergic receptor activityNovel derivatives showed enhanced potency as β2 agonists compared to existing medications .

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group could play a role in enhancing binding affinity or metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its dual substitution pattern. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine 3-BnO, 4-OCH₂CF₂H C₁₆H₁₇F₂NO₂ 301.31 Dual substitution with fluoroalkoxy
[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride 4-OCH₂CF₂H C₉H₁₁F₂NO·HCl 223.65 Lacks benzyloxy; simpler substitution
(3-(Benzyloxy)phenyl)methanamine 3-BnO C₁₄H₁₅NO 213.28 Single benzyloxy substituent
2-(4-(Benzyloxy)-3-methoxyphenyl)ethanamine hydrochloride 4-BnO, 3-OMe C₁₆H₁₉NO₂·HCl 299.79 Ethylamine chain; methoxy instead of difluoroethoxy
(2-(Trifluoromethoxy)phenyl)methanamine 2-OCH₂CF₃ C₈H₈F₃NO 207.15 Trifluoromethoxy group; positional isomer

Key Observations :

  • Metabolic Stability : The 2,2-difluoroethoxy group may confer greater metabolic stability than ethoxy or methoxy groups due to reduced enzymatic cleavage of the C-F bond .
  • Electronic Effects : The electron-withdrawing nature of the difluoroethoxy group (-OCH₂CF₂H) could modulate aromatic ring electronics differently compared to trifluoromethoxy (-OCH₂CF₃) or methoxy (-OMe) groups .

Pharmacological Potential

While direct activity data for the target compound are absent, structural parallels to psychoactive phenethylamines (e.g., 25B-NBOMe, 25C-NBOMe) suggest possible interactions with serotonin (5-HT) receptors . Key comparisons include:

  • 25B-NBOMe : Contains a bromo and methoxybenzyl group; potent 5-HT₂A agonist .
  • 4-Phenoxyphenethylamine (): Exhibits adrenergic activity due to the phenoxy group .

The target compound’s benzyloxy and difluoroethoxy groups may alter receptor binding kinetics compared to these analogues.

Biological Activity

(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine is a synthetic organic compound with potential applications in pharmacology and medicinal chemistry. Its structural features, including the benzyloxy and difluoroethoxy groups, suggest enhanced metabolic stability and bioavailability, making it a candidate for further biological evaluation.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H18_{18}F2_{2}N\O
  • Molecular Weight : 291.32 g/mol
  • Functional Groups :
    • Benzyloxy group (C6_6H5_5O)
    • Difluoroethoxy group (C2_2H2_2F2_2O)

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzyloxy Group : React phenol with benzyl chloride in the presence of a base (e.g., potassium carbonate).
  • Introduction of the Difluoroethoxy Group : React the intermediate with 2,2-difluoroethanol.
  • Amination : Introduce the methanamine group by reacting with ammonia or methylamine under suitable conditions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The difluoroethoxy group may enhance binding affinity and metabolic stability, potentially leading to increased efficacy in therapeutic applications.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Compounds with benzyloxy and difluoromethyl groups have shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to mood regulation .
  • Anticholinesterase Activity : Some derivatives exhibit inhibitory effects on acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
(3-(Benzyloxy)-4-methoxyphenyl)methanamineMethoxy instead of difluoroethoxyModerate MAO inhibition
(3-(Benzyloxy)-4-ethoxyphenyl)methanamineEthoxy instead of difluoroethoxyLower metabolic stability

The presence of the difluoroethoxy group enhances both metabolic stability and potential pharmacological efficacy compared to its analogs.

Case Studies

  • Monoamine Oxidase Inhibition : A study on similar compounds showed significant inhibition of MAO-A and MAO-B, which are critical for neurotransmitter metabolism. This suggests that this compound could exhibit similar properties .
  • Cholinesterase Inhibition : Research into related compounds indicated varying degrees of AChE inhibition, which is crucial for developing treatments for Alzheimer's disease. The structural modifications in our compound may lead to enhanced activity against cholinesterases .

Q & A

Basic: What are the common synthetic routes for (3-(benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine, and what challenges arise during its preparation?

Answer:
A typical synthesis involves multi-step functionalization of a phenolic core. For example, benzyloxy and 2,2-difluoroethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions. Key steps include:

  • Protection/Deprotection : Benzyl groups are often used to protect hydroxyl intermediates, requiring catalytic hydrogenation or acidic conditions for removal .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical due to polar byproducts .
  • Amine Introduction : Reductive amination or Gabriel synthesis may be employed for the methanamine moiety, with careful pH control to avoid side reactions .
    Challenges : Competing etherification at adjacent positions and sensitivity of the difluoroethoxy group to hydrolysis under basic conditions require inert atmospheres (e.g., N₂) and low-temperature steps .

Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective substitution (e.g., benzyloxy vs. difluoroethoxy) and amine proton integration. Aromatic protons typically split into distinct multiplets (δ 6.5–7.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₇F₂NO₂) .
  • HPLC/LC-MS : Detects trace impurities (e.g., deprotected intermediates, oxidation byproducts) using C18 columns and acetonitrile/water gradients .

Basic: How can researchers mitigate decomposition of the 2,2-difluoroethoxy group during synthesis?

Answer:

  • Solvent Choice : Use anhydrous solvents (THF, DMF) to minimize hydrolysis.
  • Reaction pH : Avoid strongly basic conditions (e.g., NaOH), which cleave the difluoroethoxy group. Opt for mild bases like K₂CO₃ in polar aprotic solvents .
  • Temperature Control : Maintain reactions below 40°C to prevent thermal degradation .

Advanced: How can reaction conditions be optimized to improve yields in the final reductive amination step?

Answer:

  • Catalyst Screening : Compare NaBH₃CN, NaBH(OAc)₃, or H₂/Pd-C for amine reduction efficiency. NaBH(OAc)₃ in dichloroethane at 0°C often minimizes over-reduction .
  • Solvent Effects : Acetic acid as a co-solvent can protonate the intermediate imine, accelerating reduction.
  • Byproduct Analysis : Use LC-MS to identify Schiff base intermediates or dimerization products, adjusting stoichiometry (amine:aldehyde ≥ 2:1) to favor the desired product .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?

Answer:

  • Metabolite Screening : Evaluate if the compound undergoes rapid metabolism (e.g., O-debenzylation) in cell-based assays, which may reduce apparent activity. Use LC-MS/MS to quantify intact compound .
  • Receptor Profiling : Employ orthogonal assays (e.g., radioligand binding, calcium flux) to distinguish direct target engagement from off-target effects.
  • Structural Analogues : Compare with derivatives lacking the difluoroethoxy group to isolate pharmacophore contributions .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions for in vivo studies?

Answer:

  • Simulated Biofluids : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C, monitoring degradation via HPLC at 0, 6, 12, and 24 hours.
  • Salt Formation : Hydrochloride salts (as in ) improve solubility and stability. Characterize salt forms via XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry).
  • Light Sensitivity : Conduct accelerated stability studies under UV light to assess photodegradation pathways .

Advanced: What computational methods predict the reactivity of the benzyloxy group in catalytic hydrogenation?

Answer:

  • DFT Calculations : Model the energy barriers for hydrogenolysis of the benzyloxy group vs. competing reduction sites (e.g., difluoroethoxy).
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on hydrogen adsorption/desorption kinetics.
  • Experimental Validation : Compare predicted vs. observed selectivity using Pd/C or Pearlman’s catalyst (Pd(OH)₂/C) under varying H₂ pressures .

Advanced: How can researchers address low yields in large-scale synthesis due to byproduct formation?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates in real time.
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading, solvent ratio) using response surface methodology.
  • Byproduct Recycling : Isolate and repurpose side products (e.g., deprotected phenols) as starting materials for derivative synthesis .

Advanced: What mechanistic insights explain the compound’s selectivity for aminergic receptors in structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking : Align the compound’s conformation with receptor crystal structures (e.g., serotonin 5-HT₂A) to identify key interactions (e.g., hydrogen bonding with difluoroethoxy oxygen).
  • Free-Wilson Analysis : Quantify contributions of substituents (benzyloxy, difluoroethoxy) to binding affinity using analogue libraries.
  • Mutagenesis Studies : Engineer receptor mutants (e.g., T159A in 5-HT₂A) to test predicted binding interactions .

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